Product packaging for Methyl barbascoate(Cat. No.:)

Methyl barbascoate

Cat. No.: B1246895
M. Wt: 358.4 g/mol
InChI Key: CCRPRTUMLVVFRR-ZCZMFWIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl barbascoate is a neo-clerodane diterpenoid, a class of natural products known for their complex structures and significant biological activities . This compound is a key synthetic target in organic chemistry due to its challenging stereochemistry, which has been achieved via multi-step syntheses starting from a Wieland-Miescher ketone analogue . A second-generation synthesis was later developed, achieving the structure in fewer linear steps through a strategy involving double enol triflation and a palladium-catalyzed double carbonylation . Research into neo-clerodane diterpenoids is of great interest because related compounds, such as salvinorin A, are potent and selective kappa-opioid receptor (KOR) agonists . These compounds are valuable tools for probing KOR pharmacology, an emerging target for analgesics, as they lack the basic nitrogen atom traditionally considered essential for opioid receptor binding . Studying scaffolds like this compound helps researchers understand structure-activity relationships and biased signaling pathways at this receptor . This product is labeled "For Research Use Only" (RUO). This means it is intended solely for basic scientific research, pharmaceutical development, and other non-clinical laboratory investigations . It is not manufactured or intended for use in diagnostic procedures, the diagnosis, treatment, or mitigation of any disease or condition in humans or animals, or for any other medical purpose .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O5 B1246895 Methyl barbascoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl (2R,4aR,6aR,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O5/c1-20-9-7-15-19(23)26-16(13-8-10-25-12-13)11-21(15,2)17(20)6-4-5-14(20)18(22)24-3/h5,8,10,12,15-17H,4,6-7,9,11H2,1-3H3/t15-,16+,17-,20-,21-/m0/s1

InChI Key

CCRPRTUMLVVFRR-ZCZMFWIKSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1CCC=C2C(=O)OC)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CCC=C2C(=O)OC)C)C4=COC=C4

Synonyms

methyl barbascoate

Origin of Product

United States

Ii. Natural Occurrence and Biosynthetic Pathways of Methyl Barbascoate

Distribution of Methyl Barbascoate in Botanical Genera

Diterpenes, including the clerodane class to which this compound belongs, are widespread in the Croton genus of the Euphorbiaceae family. researchgate.net This large genus, with approximately 1300 species, is a rich source of various diterpenoids. researchgate.netscielo.br

The Croton genus is well-known for producing a diverse array of diterpenoids, with clerodanes being a particularly prevalent class. scielo.br These compounds are found in different parts of the plants, including the bark, leaves, and stems. scielo.brresearchgate.net The presence of these compounds is often associated with the traditional medicinal uses of many Croton species. researchgate.net

This compound, a trans-clerodane, has been identified as a major diterpene in the leaves of Croton californicus. researchgate.netscielo.brscielo.br This perennial herb is commonly found in the sandy regions of the Mojave Desert. scielo.br The isolation of this compound from C. californicus has been a key finding in the study of this compound. researchgate.netacs.org

While this compound is prominent in C. californicus, other related clerodane diterpenoids are found in various other Croton species. For instance, the stem bark of Croton urucurana has been found to contain 12-epi-methyl-barbascoate and a new clerodane diterpene, methyl 3-oxo-12-epibarbascoate. scielo.brscielo.brscielo.brresearchgate.netiaea.orgresearchgate.net Croton schiedeanus is another species rich in clerodane diterpenoids, having yielded several cis- and neo-clerodane derivatives from its aerial parts and shoots. scielo.brnih.govwikipedia.orgjst.go.jpnih.gov The chemical diversity within the Croton genus highlights the varied biosynthetic capabilities of these plants.

Table 1: Occurrence of this compound and Related Clerodanes in Croton Species

Botanical SpeciesPlant PartCompound(s) Identified
Croton californicusLeaves, BarkThis compound researchgate.netscielo.brredalyc.orgresearchgate.net
Croton urucuranaStem Bark12-epi-methyl-barbascoate, Methyl 3-oxo-12-epibarbascoate scielo.brscielo.brscielo.brresearchgate.netiaea.org
Croton schiedeanusAerial Parts, Shootscis- and trans-dehydrocrotonin, various cis- and neo-clerodane diterpenoids scielo.brnih.govwikipedia.orgjst.go.jpnih.gov

Precursors and Early Stages of Diterpenoid Biosynthesis Relevant to this compound

The biosynthesis of all terpenoids, including clerodane diterpenoids like this compound, begins with the formation of five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.krnih.gov These precursors are then assembled to create the larger and more complex structures of diterpenoids.

In plants, the biosynthesis of diterpenoids primarily occurs through the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. jmb.or.krnih.govresearchgate.net This pathway, located in the plastids, is responsible for producing the IPP and DMAPP that serve as the building blocks for these compounds. jmb.or.krnih.gov The initial step of this pathway involves the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, catalyzed by the enzyme DXP synthase, to form 1-deoxy-D-xylulose 5-phosphate. wikipedia.org Studies on the biosynthesis of other clerodane diterpenoids, such as salvinorin A, have confirmed that the DOXP pathway is the primary route for their formation, rather than the alternative mevalonic acid pathway. researchgate.netnih.gov Given that blinin, another clerodane diterpene lactone, is also likely formed via the MEP pathway, it is highly probable that the biosynthesis of this compound follows this same route. tubitak.gov.tr The common precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is synthesized from IPP and DMAPP generated through this pathway. jmb.or.krresearchgate.net

While the DOXP/MEP pathway is the principal route for diterpenoid biosynthesis in plants, the mevalonic acid (MVA) pathway also produces IPP and DMAPP, but in the cytoplasm. jmb.or.krnih.gov The MVA pathway is primarily responsible for the synthesis of other classes of terpenoids, such as sesquiterpenes and triterpenes. science.gov Although the DOXP pathway is the established route for clerodane diterpenoids, there can be some exchange of intermediates between the two pathways. jmb.or.kr However, for clerodane diterpenoids like this compound, the biosynthetic origin is firmly rooted in the plastidial DOXP pathway.

Proposed Biosynthetic Cascade towards the Neo-Clerodane Skeleton of this compound

This compound is a diterpenoid belonging to the neo-clerodane class, characterized by a specific stereochemical configuration at the decalin ring junction. The biosynthesis of its core skeleton is believed to follow a conserved pathway established for other clerodane diterpenes. This cascade begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

The proposed biosynthetic sequence involves several key steps:

Cyclization of GGPP : The process is initiated by a class II diterpene synthase (diTPS), which catalyzes the protonation-initiated cyclization of the acyclic GGPP into a bicyclic labdane-type intermediate, specifically a labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate. This initial cyclization establishes the decalin ring system.

Rearrangement to the Clerodane Skeleton : Following the initial cyclization, the labdane (B1241275) intermediate undergoes a significant skeletal rearrangement. This involves a series of concerted or stepwise 1,2-hydride and methyl shifts. A critical step is the migration of the methyl group from C-4 to C-5, which transforms the labdane skeleton into the characteristic clerodane skeleton. This rearrangement is typically catalyzed by a class I diTPS. The process can proceed through a transient halimane-type carbocation intermediate, which can then lead to either cis or trans ring fusions in the final clerodane structure. This compound itself possesses a trans-fused decalin system.

Formation of the Neo-Clerodane Stereochemistry : The term "neo-clerodane" defines the absolute stereochemistry of the skeleton, which is the same as that of the archetypal compound clerodin. This specific stereochemical outcome is determined by the precise folding of the GGPP substrate within the enzyme's active site during the initial cyclization and the stereocontrolled nature of the subsequent rearrangement cascade.

This sequence from an acyclic precursor to a rearranged bicyclic skeleton is a hallmark of terpenoid biosynthesis, where a small number of starter molecules are converted into a vast diversity of complex structures through the action of specialized enzymes.

Enzymatic Transformations and Stereochemical Control in this compound Biosynthesis

The biosynthesis of a complex natural product like this compound from its basic neo-clerodane skeleton is orchestrated by a suite of tailoring enzymes that introduce specific functional groups and stereochemistry. While the precise enzymes for the this compound pathway have not been fully characterized, research on related pathways in other plants provides a clear model of the enzyme families involved.

Key Enzyme Classes in Neo-Clerodane Biosynthesis:

Enzyme ClassProposed Function in this compound BiosynthesisExamples from Related Pathways
Diterpene Synthases (diTPS) Catalyze the formation of the core skeleton from GGPP. A class II diTPS forms the initial bicyclic labdane intermediate, and a class I diTPS facilitates the rearrangement to the neo-clerodane scaffold.In Salvia divinorum, a class II diTPS (SdCPS) and a class I diTPS (SdKSL) work in tandem to produce the clerodane skeleton of Salvinorin A. researchgate.net In Scutellaria barbata, SbTPS11 is predicted to be a kolavenyl diphosphate (B83284) synthase, the first committed step in neo-clerodane biosynthesis in that plant. mdpi.com
Cytochrome P450 Monooxygenases (CYP450s) Responsible for the extensive oxidative modifications (hydroxylations, epoxidations, and carboxylations) of the diterpene skeleton. These enzymes are critical for installing the functional groups present on this compound.CYP728D26 from Salvia divinorum has been identified as catalyzing an oxygenation step on a clerodane intermediate. researchgate.net In Croton stellatopilosus, a CYP450 (CYP76F45) and its redox partner, NADPH-cytochrome P450 reductase (CPR), have been identified, demonstrating the presence of these key enzyme systems in the Croton genus. nih.gov
Acyltransferases/Methyltransferases Catalyze the final decoration steps, such as the addition of the methyl ester group found in this compound.The BAHD acyltransferase family is known to be involved in the acylation of terpenoids in other plant species. oup.com

The remarkable stereochemical control observed in the biosynthesis of this compound is a direct result of the highly specific three-dimensional architecture of the active sites of these enzymes. Each enzyme acts as a molecular mold, binding the substrate in a precise orientation that dictates the outcome of the reaction. For instance, the specific folding of the GGPP precursor in the class II diTPS active site determines the stereochemistry of the initial ring fusions. Subsequent oxidations by CYP450s are also highly regio- and stereospecific, ensuring that hydroxyl or other groups are added to the correct face of the molecule. This enzymatic control is fundamental to producing a single, stereochemically pure natural product like this compound.

Genetic and Transcriptomic Studies Related to this compound Production in Plants

While no specific genetic or transcriptomic studies have focused exclusively on this compound, research into the biosynthesis of other diterpenoids in the Croton genus and related species provides a strong framework for understanding its genetic basis. Modern sequencing and "-omics" approaches have revealed that the genes for specialized metabolic pathways are often physically clustered together in the plant genome.

These Biosynthetic Gene Clusters (BGCs) allow for the coordinated regulation and co-inheritance of all the genes necessary to produce a specific compound or class of compounds. frontiersin.orgnih.gov It is highly probable that the genes encoding the diTPS, CYP450s, and other enzymes required for this compound synthesis are located in such a cluster within the Croton genome.

Insights from Relevant Transcriptomic Studies:

Study SubjectKey Findings and RelevanceReference
Croton lechleri Transcriptome analysis was used to identify gene markers for predicting the biosynthesis of proanthocyanidins, demonstrating the feasibility of using transcriptomics to study secondary metabolism in this genus. researchgate.net
Croton draco An integrated transcriptome and metabolome analysis successfully identified candidate genes involved in the biosynthesis of specific alkaloids. nih.gov This multi-omics approach is a powerful tool that could be applied to elucidate the this compound pathway.
Scutellaria barbata Transcriptome analysis of this plant, which produces neo-clerodane diterpenoids, identified specific diTPS genes (like SbTPS11) whose expression patterns correlated with the accumulation of these compounds in the aerial parts of the plant. mdpi.com
Castor Bean (Ricinus communis) In this member of the Euphorbiaceae family (same as Croton), diterpene synthase genes were found to be clustered with genes for multiple CYP450s and other modifying enzymes, providing a clear example of a diterpenoid BGC in a related species. oup.com

These studies collectively suggest a common genetic architecture for diterpenoid production in the Euphorbiaceae family. The identification of candidate genes for this compound biosynthesis would likely involve:

Transcriptome Sequencing : Analyzing the RNA from tissues where this compound is abundant (e.g., leaves of Croton californicus).

Differential Expression Analysis : Identifying genes (diTPS, CYP450s, etc.) that are highly expressed in these tissues compared to non-producing tissues.

Co-expression Network Analysis : Finding genes that show similar expression patterns, as genes within a biosynthetic pathway are often co-regulated.

Genome Analysis : Locating these co-expressed genes on the plant's chromosomes to determine if they form a physical gene cluster.

Such studies are crucial not only for understanding the fundamental biology of this compound production but also for enabling the potential biotechnological production of this and related valuable compounds.

Iii. Advanced Synthetic Methodologies for Methyl Barbascoate and Its Analogues

First-Generation Total Synthesis of Methyl Barbascoate

The initial total synthesis of (–)-methyl barbascoate was a significant achievement, establishing a viable, albeit lengthy, pathway to the natural product. acs.org This endeavor validated the proposed structure and absolute stereochemistry of the molecule. acs.org

The retrosynthetic strategy for the first total synthesis hinged on disconnecting the molecule at key functional groups. The primary disconnections involved:

Palladium-catalyzed carbonylation: The C4-methoxycarbonyl group was envisioned as being installed late in the synthesis via the carbonylation of a vinyl triflate.

Furan (B31954) ring addition: The furan moiety at C12 was planned to be introduced by the addition of a 3-furyllithium species to an aldehyde precursor.

Decalin core construction: The core bicyclic decalin system was traced back to a well-established chiral starting material, allowing for control of the absolute stereochemistry from the outset.

This analysis led to a convergent strategy where the complex decalin core would be synthesized first, followed by the installation of the peripheral functionalities.

To control the absolute stereochemistry of the target molecule, the synthesis commenced from a known chiral building block. acs.orgfigshare.com Specifically, the synthesis started from a known ketone derived from the (R)-(−)-Wieland-Miescher ketone analogue. acs.orgacs.orgfigshare.com The Wieland-Miescher ketone is a widely used synthon in the total synthesis of steroids and terpenoids due to its rigid bicyclic structure and pre-defined stereocenters. wikipedia.org By using an enantiomerically pure form of this starting material, the desired stereochemistry of the decalin core of this compound was established early in the synthetic sequence. acs.orgmdpi.com

The first total synthesis of (–)-methyl barbascoate was accomplished in 12 steps from the Wieland-Miescher ketone-derived decalone. acs.org The forward synthesis involved a series of carefully orchestrated transformations to build the molecule's complexity.

Table 1: Key Transformations in the First-Generation Synthesis

StepTransformationReagents/ConditionsPurpose
1DeprotectionTBAFRemoval of a TIPS ether protecting group to reveal a primary alcohol. acs.org
2OxidationPDCOxidation of the primary alcohol to an aldehyde, setting the stage for furan installation. acs.org
3Furan Addition3-furyllithiumNucleophilic addition to the aldehyde to form the C12 alcohol and attach the furan ring. acs.org
4Triflate FormationPhN(Tf)₂Conversion of a ketone to its corresponding enol triflate, preparing for carbonylation.
5CarbonylationPd(OAc)₂, DPPF, CO, MeOHPalladium-catalyzed introduction of the methyl ester group at C4 to complete the carbon skeleton. acs.org

This sequence methodically constructed the target molecule, culminating in the final carbonylation step to yield (–)-methyl barbascoate. acs.org

Second-Generation and Improved Synthetic Routes

Following the completion of the first total synthesis, efforts were directed toward developing a more efficient and concise route to this compound. researchgate.net This led to a second-generation synthesis that significantly reduced the step count. nih.gov

The second-generation total synthesis of this compound was a marked improvement over the initial route, being accomplished in just seven to nine linear steps. researchgate.netnih.gov The primary strategic enhancement was the simultaneous introduction of two ester groups. researchgate.net

This was achieved through a key sequence involving:

Double enol triflation: A diketone precursor was converted into a bis-enol triflate. researchgate.net

Palladium-catalyzed double carbonylation: Both enol triflate groups were then subjected to a palladium-catalyzed carbonylation reaction in the presence of methanol. This single operation installed the necessary ester functionalities at both C4 and C8, a significant convergence from the first-generation approach. researchgate.netnih.gov

Regioselective reduction: A subsequent regioselective conjugate reduction mediated by samarium diiodide was employed to finalize the core structure. researchgate.netnih.gov

Table 2: Comparison of Synthetic Generations

FeatureFirst-Generation SynthesisSecond-Generation Synthesis
Starting Material (R)-(−)-Wieland-Miescher ketone analogue acs.org(R)-(−)-Wieland-Miescher ketone analogue researchgate.net
Total Steps 12 acs.org7-9 nih.gov
Key Strategy Stepwise functional group installation acs.orgDouble carbonylation to install two esters simultaneously researchgate.net
Stereocontrol Challenge Low diastereoselectivity in furan addition (3:2 ratio) acs.orgAvoided the problematic stereocenter creation step of the first generation.

Implementation of Tandem Reactions (e.g., Double Enol Triflation and Palladium-Catalyzed Double Carbonylation)

A significant advancement in the synthesis of this compound involves the use of a tandem reaction sequence to efficiently install key functional groups. A second-generation total synthesis successfully employed a double enol triflation followed by a palladium-catalyzed double carbonylation. researchgate.net This strategy streamlines the synthesis by forming multiple carbon-carbon bonds in a controlled manner.

The synthesis begins with a diketone precursor derived from the (R)-(−)-Wieland-Miescher ketone analogue. researchgate.netfigshare.com This precursor is subjected to double enol triflation, where both ketone groups are converted into their corresponding enol triflates. This transformation generates a bis-enol triflate, a highly versatile intermediate for palladium-catalyzed cross-coupling reactions. researchgate.net

The subsequent key step is the palladium-catalyzed double carbonylation. In this reaction, carbon monoxide is inserted into the carbon-triflate bonds of the bis-enol triflate intermediate. This process, carried out in the presence of a palladium catalyst and methanol, simultaneously forms two methyl ester groups at the C4 and C8 positions, rapidly building up the molecular complexity required for the this compound core. researchgate.net This tandem approach is significantly more efficient than a stepwise functionalization.

Table 1: Key Tandem Reaction for this compound Synthesis
Reaction StepKey Reagents and ConditionsProductYieldReference
Double Enol TriflationLiHMDS, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), THF, -78 °CBis-enol triflate intermediate90% researchgate.net
Palladium-Catalyzed Double CarbonylationPd(OAc)₂, dppp, CO (8 MPa), MeOH, Et₃N, DMSO, 80 °CDienoate intermediate69% researchgate.net

Regioselective Transformations (e.g., Samarium Diiodide-Mediated Conjugate Reduction)

Following the construction of the dienoate system via double carbonylation, a crucial regioselective reduction is required. The synthetic intermediate possesses two α,β-unsaturated ester moieties, and selective reduction of only one of these is necessary to proceed toward the target molecule. This challenge is addressed using a samarium diiodide (SmI₂)-mediated conjugate reduction. researchgate.net

Samarium diiodide is a powerful single-electron transfer agent that is particularly effective for the reduction of α,β-unsaturated esters and ketones. In the synthesis of this compound, the reaction conditions are optimized to achieve the selective reduction of the Δ⁵ double bond without affecting the Δ³ double bond. This regioselectivity is critical for establishing the correct oxidation pattern in the decalin core of the molecule. The reaction is performed in the presence of a proton source, such as pivalic acid, to quench the radical anion intermediate formed during the electron transfer process. researchgate.net The successful execution of this step yields an intermediate with the desired stereochemistry and functional group arrangement, albeit in a modest yield, with recovery of starting material being a competing process. researchgate.net

Chemoenzymatic and Asymmetric Synthetic Strategies

The absolute stereochemistry of this compound is a defining feature, necessitating the use of asymmetric synthesis strategies. The primary approach to controlling the stereochemistry in the total synthesis of (−)-Methyl barbascoate is substrate-controlled, beginning with a chiral starting material. The synthesis commences from a known ketone derived from the (R)-(−)-Wieland-Miescher ketone analogue, which sets the absolute stereochemistry of the decalin core early in the sequence. researchgate.netfigshare.com All subsequent stereocenters are then introduced with high diastereoselectivity, controlled by the existing chiral framework of the molecule.

While the total synthesis itself is not chemoenzymatic, chemoenzymatic strategies represent a powerful tool for the structural modification of the neo-clerodane core. Biotransformation studies on related neo-clerodane diterpenoids demonstrate the potential of using microorganisms to achieve highly specific and selective chemical transformations that are difficult to perform with conventional synthetic methods. For example, microbial transformation of scutebarbatine F, a neo-clerodane diterpenoid, with Streptomyces species has been shown to produce novel analogues through regioselective and stereoselective hydroxylation, acetylation, and deacetylation reactions. frontiersin.orgnih.gov These enzymatic processes can introduce functional groups at specific positions on the complex scaffold under mild conditions, providing a valuable method for generating structural diversity from a common precursor. frontiersin.orgnih.gov This approach could foreseeably be applied to this compound to create novel derivatives.

Synthesis of Structural Analogues and Epimers of this compound

The synthesis of epimers of natural products is crucial for studying structure-activity relationships. The C-12 position is a key stereocenter in the side chain of this compound. Access to its epimer, 12-epi-Methyl Barbascoate, would require the inversion of this stereocenter.

A synthetic approach toward this goal involves targeting the C-12 hydroxyl group for a stereoinvertive reaction. In studies related to the synthesis of this compound, a Mitsunobu reaction was attempted on a C-12 alcohol intermediate to invert its configuration from (R) to (S). researchgate.net The Mitsunobu reaction is a well-established method for inverting the stereochemistry of secondary alcohols. However, in this specific case, the attempted inversion at C-12 did not yield the expected 12-epi product directly but instead resulted in the preferential formation of a (12S)-lactone, indicating an intramolecular cyclization occurred. researchgate.net While this specific attempt was unsuccessful in producing the desired epimer, it highlights a viable strategy that could be optimized by modifying reaction conditions or protecting groups to favor the intermolecular substitution over the intramolecular cyclization.

Synthetic access to Methyl-3-oxo-12-epi-barbascoate would logically proceed from an intermediate in the synthesis of 12-epi-Methyl Barbascoate. Assuming the successful synthesis of the 12-epi analogue, which possesses a hydroxyl group at the C-3 position, a straightforward oxidation reaction would yield the desired 3-oxo derivative.

A variety of mild and selective oxidizing agents could be employed for this transformation. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are commonly used to convert secondary alcohols to ketones without affecting other sensitive functional groups within a complex molecule. This late-stage oxidation would be a high-yielding and reliable method to access Methyl-3-oxo-12-epi-barbascoate, further expanding the library of available structural analogues.

Convergent and Divergent Synthetic Approaches to Neo-Clerodane Core Structures

The synthesis of complex natural products like this compound can be designed using different overarching strategies, primarily categorized as linear, convergent, or divergent.

A divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. This approach is particularly valuable for exploring structure-activity relationships by generating numerous analogues. The chemoenzymatic modifications of neo-clerodanes described previously are an excellent example of a divergent strategy. frontiersin.orgnih.gov Starting with the natural product core (e.g., this compound), a series of enzymatic or chemical reactions can be applied to "diverge" the synthesis into a range of new compounds with modifications at various positions. This allows for the efficient production of diverse structural analogues from a single, complex precursor, which can then be evaluated for their biological properties.

Table 2: List of Chemical Compounds
Compound Name
This compound
(R)-(−)-Wieland-Miescher ketone
Carbon monoxide
Methanol
Samarium diiodide
Pivalic acid
Scutebarbatine F
12-epi-Methyl Barbascoate
Methyl-3-oxo-12-epi-barbascoate
Dess-Martin periodinane

Iv. Spectroscopic and Computational Approaches for Structural Elucidation of Methyl Barbascoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like methyl barbascoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the constitution of this compound. These experiments identify the different types of hydrogen and carbon atoms present in the molecule and provide clues about their immediate surroundings.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. For instance, protons attached to carbons bearing electronegative atoms will appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing how protons are connected through bonds.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. The chemical shift values help to identify the types of carbon atoms present, such as those in carbonyl groups, double bonds, or saturated alkyl chains.

While specific ¹H and ¹³C NMR data for this compound is often embedded within broader phytochemical studies, the general approach involves comparing the observed chemical shifts with those of known related compounds and using empirical prediction rules. doi.orgrsc.org The data from these 1D NMR experiments form the foundation for the constitutional assignment of the molecule.

Two-dimensional (2D) NMR experiments provide a more in-depth view of the molecular structure by showing correlations between different nuclei. These techniques are crucial for piecing together the full connectivity and stereochemistry of complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. github.io Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the carbon signal on the other axis, allowing for the unambiguous assignment of which protons are bonded to which carbons. libretexts.org This is a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra. github.io

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons within the molecule. harvard.edu It detects correlations between protons that are close to each other in space, even if they are not directly connected through bonds. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive picture of the structure of this compound can be constructed, from its basic carbon framework to the fine details of its stereochemical arrangement.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of natural products, providing information on molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis. nationalmaglab.org

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This level of precision allows for the unambiguous determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses. chimia.chspectralworks.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the calculated theoretical mass.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.org The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. nationalmaglab.org This process, often achieved through collision-induced dissociation (CID), can reveal characteristic fragmentation patterns that act as a "fingerprint" for a particular molecule. nih.gov By analyzing the masses of the fragments, it is possible to deduce the structure of different parts of the molecule and how they are connected. wikipedia.orgnih.gov

To analyze complex mixtures, such as plant extracts that may contain this compound, mass spectrometry is often coupled with a separation technique like ultra-high-performance liquid chromatography (UHPLC). science.govresearchgate.net The UHPLC separates the components of the mixture, which are then introduced into the mass spectrometer for analysis.

A powerful combination for natural product analysis is UHPLC coupled with a diode-array detector (DAD) and a quadrupole time-of-flight (Q-TOF) mass spectrometer with electrospray ionization (ESI) and tandem MS capabilities (UHPLC-DAD-ESI-Q-TOF-MS/MS). escholarship.orgnih.gov

UHPLC provides high-resolution separation of the compounds in the extract.

DAD provides UV-Vis spectra of the separated compounds, which can help in their preliminary identification.

ESI is a soft ionization technique that allows for the analysis of intact molecules.

Q-TOF MS provides high-resolution and accurate mass measurements for both the precursor ions and their fragments. nationalmaglab.org

MS/MS capabilities allow for the fragmentation of selected ions to gain further structural information. escholarship.orgnih.gov

This hyphenated technique allows for the rapid identification and structural characterization of compounds like this compound directly from a complex plant extract, even when present in small amounts. science.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing unambiguous evidence of its relative configuration. nih.gov For this compound, this technique was pivotal in establishing its complete stereostructure. datapdf.com

A study by Wilson et al. in 1976 reported the first structural elucidation of this compound using X-ray crystallographic analysis. datapdf.com Crystals of this compound were found to belong to the monoclinic space group P2₁, with two molecules per unit cell. datapdf.com The data, collected at a low temperature of -164 °C to minimize thermal vibrations and improve data quality, allowed for the refinement of the structure to a high degree of accuracy, with a final R-factor of 0.048. datapdf.com

While X-ray diffraction provides the relative arrangement of atoms, determining the absolute configuration of a chiral molecule often requires additional information, especially for compounds containing only light atoms (C, H, O). mit.edu In the case of this compound, the absolute stereochemistry was conclusively determined by comparing its circular dichroism (CD) spectrum with that of (-)-methyl hardwickiate, a related compound of known absolute configuration. datapdf.com The similarity in the CD spectra confirmed that this compound belongs to the enantio series of clerodanes. datapdf.com

Table 1: Crystallographic Data for this compound. datapdf.com
ParameterValue
Molecular FormulaC₂₁H₂₈O₅
Space GroupP2₁ (No. 4, C₂²)
a (Å)9.224 (6)
b (Å)10.049 (7)
c (Å)10.390 (7)
β (°)112.44 (4)
Temperature (°C)-164
Molecules per Unit Cell (Z)2
Final R(F)0.048

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. msu.edu These techniques probe the vibrational motions of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

The infrared spectrum of this compound provides clear evidence for its key functional groups. datapdf.com The presence of strong absorption bands in the carbonyl region is particularly informative. The IR spectrum shows distinct peaks at 1745 cm⁻¹ and 1715 cm⁻¹, which are assigned to the stretching vibrations of the δ-lactone and the α,β-unsaturated ester carbonyl groups, respectively. datapdf.com Furthermore, characteristic bands at 1500 cm⁻¹ and 875 cm⁻¹ are indicative of the β-substituted furan (B31954) ring, a common feature in many clerodane diterpenes. datapdf.com

While specific Raman spectroscopic data for this compound is not extensively reported in the literature, this technique would serve as a complementary tool to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and would be expected to provide strong signals for the C=C bonds within the furan and unsaturated ester moieties, as well as for the carbon backbone of the decalin ring system.

Table 2: Characteristic Infrared Absorption Bands for this compound. datapdf.com
Wavenumber (cm⁻¹)Functional Group Assignment
1745C=O stretch (δ-lactone)
1715C=O stretch (α,β-unsaturated ester)
1500β-substituted furan ring
875β-substituted furan ring

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful suite of tools to complement experimental data, providing deeper insights into molecular structure, stability, and properties. researchgate.net These methods are invaluable for analyzing complex molecules like this compound.

Clerodane diterpenes can exist in various conformations due to the flexibility of the decalin ring and the rotation of side chains. conicet.gov.ar Conformation analysis aims to identify the most stable, low-energy spatial arrangements of a molecule. conicet.gov.ar For this compound, the trans-fusion of the A/B decalin rings is a key structural feature established by X-ray crystallography. datapdf.com

Computational energy minimization, using methods like molecular mechanics, is employed to explore the potential energy surface of the molecule. conicet.gov.ar This process systematically adjusts bond lengths, angles, and dihedral angles to find the conformation with the lowest strain energy. For clerodanes, this analysis helps to predict the preferred orientation of the side chain at C-9 and other substituents, which is crucial for understanding structure-activity relationships. conicet.gov.ar Studies on related clerodane systems demonstrate that different low-energy conformations can coexist, and computational analysis helps to rationalize the experimentally observed structure as the global minimum or a kinetically trapped conformer. conicet.gov.ar

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and verifying spectroscopic data. researchgate.netacs.org These calculations can model a molecule's electronic structure to predict properties like vibrational frequencies (IR, Raman) and NMR chemical shifts. capes.gov.brmdpi.com

For a molecule like this compound, DFT calculations can be used to compute a theoretical IR spectrum. researchgate.net By comparing the calculated frequencies and intensities with the experimental spectrum, a more confident and detailed assignment of the vibrational bands can be achieved. researchgate.net This is especially useful for complex fingerprint regions where many vibrations overlap. msu.edu Although specific DFT studies focused solely on this compound's vibrational spectra are not prominent, this approach is standard in the structural revision and characterization of other complex diterpenes, where calculated NMR and ECD spectra are used to assign the correct stereochemistry among multiple possibilities. capes.gov.brmdpi.com

Molecular mechanics (MM) provides a faster computational approach compared to quantum mechanics for assessing molecular structures and conformations. conicet.gov.ar MM methods use classical physics-based force fields to calculate the potential energy of a molecule based on its geometry. conicet.gov.ar

In the context of this compound, molecular mechanics calculations can be used to rapidly generate and evaluate a wide range of possible conformations. conicet.gov.ar The resulting low-energy structures can then be compared with the experimentally determined X-ray structure to confirm that the solid-state conformation is indeed an energetically favorable one. This approach is widely used in the conformational analysis of other clerodane diterpenoids, often as a preliminary step before more computationally intensive DFT calculations are performed on the most stable conformers. conicet.gov.ar It serves as a valuable tool for validating experimental findings and providing a theoretical basis for the observed molecular geometry.

Vi. Structure Activity Relationship Sar Studies of Methyl Barbascoate and Its Derivatives

Correlating Structural Motifs with Biological Potency

The biological activity of neoclerodane diterpenes is intricately linked to their complex three-dimensional structure. Specific structural features, including the stereochemistry of the core structure and the nature and orientation of functional groups, play pivotal roles in dictating their interactions with biological targets.

The stereochemistry of the decalin ring system and the relative orientation of substituents are critical determinants of the biological activity in clerodane diterpenoids. nih.gov The neo-clerodane skeleton, which characterizes methyl barbascoate, possesses a specific absolute stereochemistry that is often essential for its biological effects. nih.gov Studies on various natural and synthetic clerodanes have demonstrated that even minor changes in stereochemistry can lead to significant alterations in activity, and in some cases, a complete loss of function. nih.govmdpi.com

Table 1: Influence of Stereochemistry on the Activity of Neoclerodane Diterpenoids (Illustrative Examples)

Compound/AnalogStereochemical FeatureImpact on Biological Activity
Salvinorin ANatural C-2 configurationPotent κ-opioid receptor agonist
C-2 Epimer of Salvinorin AEpimerization at C-2Complete loss of activity at MOR and KOR
Salvinicin ASpecific stereochemistry of the tetrahydrofuran (B95107) ringPartial agonist at the κ-opioid receptor
Salvinicin BDifferent stereochemistry of the tetrahydrofuran ringμ-opioid antagonist activity

This table is illustrative and based on data from related neoclerodane diterpenoids to highlight the importance of stereochemistry.

The functional groups appended to the neoclerodane core of this compound, namely the methyl ester and the furan (B31954) ring, are expected to be critical for its biological activity.

The furan ring is a common feature in many biologically active neoclerodane diterpenes and is often considered a key pharmacophore. nih.govrsc.org SAR studies on salvinorin A have extensively investigated the role of the furan ring in its potent κ-opioid receptor agonism. nih.govrsc.org Modifications to the furan ring, such as reduction, oxidation, or replacement with other heterocycles, generally lead to a significant decrease in affinity and efficacy. nih.gov This suggests that the furan moiety is involved in crucial interactions with the receptor, potentially through hydrogen bonding or hydrophobic interactions. It is plausible that the furan ring of this compound plays a similar vital role in its biological activities.

Table 2: Postulated Impact of Functional Group Modifications on this compound Activity

ModificationPotential Effect on Biological ActivityRationale based on Related Compounds
Reduction of the furan ringDecrease in activityFuran is critical for receptor binding in Salvinorin A. nih.gov
Replacement of the furan ring with other heterocyclesAltered activity and selectivityModifications to the furan ring of Salvinorin A significantly impact its pharmacology. nih.gov
Hydrolysis of the methyl esterLikely decrease in activityEster groups often contribute to receptor interactions and bioavailability. nih.gov
Modification of the lactone ringSignificant change in activityThe lactone ring is a key structural feature in many bioactive diterpenoids.

This table presents hypothesized outcomes based on SAR studies of other neoclerodane diterpenoids.

Comparative SAR Analysis with Other Neoclerodane Diterpenoids

To further understand the SAR of this compound, it is instructive to compare its structure with other well-studied neoclerodane diterpenoids, such as salvinorin A and the salvinicins.

While this compound shares the neoclerodane core with salvinorin A and salvinicins, there are notable structural differences that likely translate into distinct biological activities. Salvinorin A is a potent and selective κ-opioid receptor agonist, a property that has been extensively studied. nih.gov this compound's reported activities, such as cytotoxic and anti-inflammatory effects, suggest it may interact with different biological targets. nih.govnih.gov

The most prominent difference is the substitution pattern on the decalin rings. Salvinorin A possesses a C-2 acetate (B1210297) and a C-4 methyl ester, whereas this compound has a different arrangement of ester functionalities. Furthermore, the salvinicins are derived from the oxidative modification of the furan ring of salvinorin A, leading to compounds with altered opioid receptor activity profiles. cedarville.edu These distinctions highlight how subtle changes in the neoclerodane scaffold can lead to a divergence in biological function.

The specific substituents on the neoclerodane skeleton are crucial for determining the compound's interaction with biological macromolecules. For instance, in salvinorin A, the C-2 acetate is a key determinant of its high affinity for the κ-opioid receptor. researchgate.net The orientation of this group within the receptor's binding pocket is critical for its agonist activity.

While the specific targets of this compound are not as well-defined, it is likely that its unique array of substituents governs its interactions. For example, some clerodane diterpenes have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net The binding of these compounds to the active sites of such enzymes would be dictated by the spatial arrangement and electronic properties of their functional groups. It is plausible that the cytotoxic effects of some neoclerodanes are a result of enzymatic inhibition. mdpi.commdpi.com

Table 3: Comparative Structural Features of this compound, Salvinorin A, and Salvinicins

CompoundKey Structural FeaturesPrimary Biological Activity
This compoundNeoclerodane core, furan ring, specific ester functionalitiesCytotoxic, Anti-inflammatory nih.govnih.gov
Salvinorin ANeoclerodane core, furan ring, C-2 acetate, C-4 methyl esterPotent κ-opioid receptor agonist nih.gov
SalvinicinsOxidized furan ring of Salvinorin AAltered opioid receptor activity (partial agonism/antagonism) cedarville.edu

Computational Approaches to SAR

Computational modeling has become an invaluable tool for elucidating the SAR of complex natural products. upc.edu Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding modes of ligands with their receptors and help to rationalize experimentally observed activities. rowan.eduresearchgate.net

Although specific computational SAR studies on this compound are not prevalent in the literature, the application of these methods to other neoclerodanes, particularly salvinorin A, has been fruitful. nih.gov Computational models of the κ-opioid receptor have been used to predict the binding poses of salvinorin A and its analogs, helping to explain the importance of specific functional groups for receptor activation. nih.gov

Similar computational approaches could be applied to this compound to explore its potential interactions with various biological targets, such as enzymes implicated in inflammation or cancer pathways. upc.edu Such studies could help to identify the key structural determinants of its activity and guide the design of novel derivatives with improved potency and selectivity. The use of quantitative structure-activity relationship (QSAR) models could also be employed to correlate physicochemical properties of this compound analogs with their biological activities, further enhancing our understanding of its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a hypothetical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound derivatives would be synthesized or computationally designed. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would need to be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., HOMO/LUMO energies), and topological features.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation correlating the descriptors with the observed biological activity. The predictive power of the resulting QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for this compound derivatives might reveal, for instance, that specific substitutions on the aromatic rings positively or negatively influence its binding affinity to a target protein.

Interactive Data Table: Hypothetical QSAR Model Parameters for this compound Derivatives

Model ParameterValueDescription
R² (Coefficient of Determination) 0.85Represents the proportion of the variance in the biological activity that is predictable from the independent variables (descriptors). A higher value indicates a better fit of the model to the data.
Q² (Cross-validated R²) 0.72An indicator of the model's predictive ability, calculated using a cross-validation method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.
F-statistic 120.5A statistical test that indicates the overall significance of the regression model. A high F-value suggests that the model is statistically significant.
Standard Error of Estimate 0.25Measures the dispersion of the data points around the regression line. A smaller value indicates a better model fit.

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. In the context of this compound, this approach would be valuable in the absence of a known 3D structure of its target.

The process would involve:

Conformational Analysis: Generating a set of low-energy conformations for a collection of active this compound analogues.

Feature Identification: Identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore Model Generation: Aligning the active molecules and generating a 3D model that represents the spatial arrangement of these crucial features.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity.

Interactive Data Table: Hypothetical Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA) An atom (typically oxygen or nitrogen) that can accept a hydrogen bond.The carbonyl oxygen atoms in the ester and other functional groups of this compound could act as HBAs, forming crucial interactions with amino acid residues in a target's active site.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (like oxygen or nitrogen).The hydroxyl groups on the sugar moiety of this compound could serve as HBDs, donating hydrogen bonds to stabilize the ligand-target complex.
Hydrophobic (HY) Nonpolar regions of the molecule.The aromatic rings and other nonpolar parts of the this compound structure could engage in hydrophobic interactions with nonpolar pockets of the target protein, contributing to binding affinity.
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms.The aromatic rings can participate in π-π stacking or cation-π interactions with complementary aromatic residues in the binding site.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. This powerful computational tool can be used to:

Assess Binding Stability: By simulating the movement of the ligand-protein complex over time, MD can help determine the stability of the binding pose predicted by molecular docking. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored.

Characterize Intermolecular Interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity.

Calculate Binding Free Energy: Advanced computational methods based on MD trajectories can be used to estimate the binding free energy of this compound and its derivatives, providing a quantitative measure of their affinity for the target.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Results for a this compound-Target Complex

Simulation ParameterResultInterpretation
Average RMSD of Ligand 1.5 ÅA low and stable RMSD value for the ligand suggests that it remains in a consistent binding pose within the target's active site throughout the simulation.
Average RMSD of Protein Backbone 2.0 ÅA stable RMSD for the protein backbone indicates that the overall protein structure is not significantly perturbed by the binding of the ligand.
Binding Free Energy (MM/PBSA) -45.2 kcal/molA negative binding free energy indicates a favorable interaction between this compound and its target. More negative values generally correlate with higher binding affinity.
Key Interacting Residues Tyr123, Asp234, Phe345These are the amino acid residues in the target protein that form significant and persistent interactions with this compound during the simulation.

By applying these in-silico techniques, researchers can gain valuable insights into the structure-activity relationships of this compound, paving the way for the rational design of novel and more effective therapeutic agents.

Vii. Ecological and Chemo Taxonomic Significance of Methyl Barbascoate

Methyl Barbascoate as a Chemotaxonomic Marker

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. The presence or absence of specific compounds, like this compound, can serve as a valuable marker for classifying and differentiating plant species.

The genus Croton, a member of the Euphorbiaceae family, is exceptionally large and diverse, comprising approximately 1300 species. wikipedia.org This diversity presents a significant challenge for traditional morphological classification. The chemical profiles of these plants, particularly their diterpenoid content, provide crucial data for taxonomic organization. medcraveonline.com

Diterpenes are very common in Croton, with clerodanes being one of the most prevalent classes. nih.govacs.org this compound, a trans-clerodane diterpene, has been identified as a major constituent in the leaves of Croton californicus. wikipedia.orgnih.gov Furthermore, its stereoisomer, 12-epi-methyl-barbascoate, has been isolated from the stem bark of Croton urucurana. frontiersin.orgresearchgate.net The presence of these specific compounds helps to chemically characterize these species. While clerodanes are widespread, other diterpenoid types such as kauranes, labdanes, and trachylobanes have a more limited distribution within the genus, making them useful for delineating specific groups of related species. wikipedia.orgnih.gov The identification of specific nor-clerodane dimers has also been proposed as a chemotaxonomic marker for certain species like Croton yanhuii. nih.gov

The following interactive table details the occurrence of this compound and its related clerodane compounds in various Croton species, illustrating its utility as a chemotaxonomic marker.

The structural diversity and distribution of clerodane diterpenoids across the plant kingdom carry significant evolutionary implications. The stereochemistry of the decalin ring system in clerodanes is a key feature; about 75% of known clerodanes possess a trans ring fusion, while the remaining 25% have a cis fusion. wikipedia.orgmedcraveonline.com This distribution is not random. Clerodanes with a cis ring junction are more commonly found in families like Euphorbiaceae (which includes Croton), whereas trans-fused clerodanes are characteristic of the Lamiaceae family. nih.gov The presence of trans-clerodanes like this compound in Croton species is thus an interesting aspect from a chemosystematic viewpoint, highlighting the complex evolutionary pathways of these compounds. wikipedia.orgnih.gov

The phytochemical landscape of the Croton genus suggests a complex evolutionary history influenced by geography. There appears to be a trend where certain chemical profiles are associated with particular regions. frontiersin.org For instance, it has been hypothesized that a loss of diterpenoid diversity occurred as Croton species migrated into the Americas, with many American species shifting towards the production of benzylisoquinoline-like alkaloids instead. wikipedia.orgnih.gov This suggests that the selective pressures in different environments have shaped the metabolic evolution of these plants, favoring different classes of defensive compounds. The evolution of clerodane biosynthesis itself is thought to be polyphyletic, meaning it has arisen independently multiple times in different plant lineages through the recruitment and neofunctionalization of genes from other metabolic pathways, such as those for gibberellins. nih.gov

Biosynthetic Diversity and Adaptation in Plant Metabolomics

Plant metabolomics is the comprehensive study of the small molecules (metabolites) within a plant, providing a snapshot of its physiological state. nih.govnih.gov The immense diversity of clerodane diterpenoids, including this compound, is a product of intricate and adaptable biosynthetic pathways.

The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed in the plastids. researchgate.net The construction of the characteristic bicyclic clerodane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). cjnmcpu.com This process typically involves a class II diTPS that first cyclizes GGPP into a labdane-related diphosphate intermediate, followed by the action of a class I diTPS which facilitates further cyclization and rearrangement to form the final diterpene scaffold. frontiersin.org

The structural diversity of clerodanes arises from several factors. Firstly, variations in the folding of the GGPP substrate within the enzyme's active site can lead to different stereoisomers of the clerodane skeleton (cis or trans fused). nih.gov Secondly, after the basic skeleton is formed, it undergoes a series of modifications by other enzymes, such as cytochrome P450 monooxygenases (CYPs) and transferases. cjnmcpu.com These enzymes add functional groups (like hydroxyls, ketones, or esters) and create the vast array of clerodane structures found in nature. The specific combination of diTPSs and modifying enzymes expressed by a particular Croton species determines its unique diterpenoid profile, including the production of this compound. This metabolic plasticity allows plants to generate a wide range of compounds from a common precursor, enabling them to adapt to diverse ecological niches. frontiersin.org

Environmental Factors Influencing this compound Production in Plants

The production of secondary metabolites like this compound is not static but is dynamically regulated in response to various environmental cues. d-nb.info These compounds are often part of a plant's defense system, and their synthesis can be induced by biotic and abiotic stresses. researchgate.net

Studies on various plant species have shown that exposure to stressors such as UV irradiation, oxidative stress, and attack by pathogens or herbivores can lead to an increased accumulation of diterpenoids. nih.govresearchgate.net For example, in rice and maize, certain diterpenoids accumulate in response to UV light and drought. nih.gov This induction is often mediated by plant signaling molecules like methyl jasmonate (MeJA), which triggers defense-related gene expression. frontiersin.org While direct studies on the environmental regulation of this compound are limited, it is highly probable that its production is similarly influenced. As a defensive compound, its synthesis would likely be upregulated when a Croton plant is under threat, enhancing its resistance to pests and diseases. nih.govd-nb.info The levels of these defensive metabolites can vary depending on the plant's developmental stage, the specific tissue, and the time of year, reflecting a finely tuned response to a changing environment. science.gov

Broader Ecological Role of Diterpenoids in Plant Ecosystems

Diterpenoids, as a class, play a crucial role in mediating interactions between plants and their environment. frontiersin.org The most well-documented ecological function of clerodane diterpenoids is their activity as defensive agents, particularly against insect herbivores. nih.gov Many clerodanes, including compounds isolated from various plant families, exhibit potent antifeedant properties, deterring insects from feeding. jipb.netresearchgate.net

This defensive role is often linked to the bitter taste of these compounds or their ability to interfere with insect physiology. wikipedia.org In some plants, these defensive chemicals are concentrated in surface structures like glandular trichomes, providing a first line of defense against smaller herbivores and pathogens. jipb.net Beyond insect defense, clerodane diterpenoids have demonstrated a wide range of other biological activities, including antifungal and antibacterial properties, which help protect the plant from microbial diseases. acs.orgjipb.net The production of these compounds represents a significant metabolic investment for the plant, but one that provides a clear adaptive advantage by reducing herbivory and pathogen infection, thereby ensuring the plant's survival and reproductive success in a competitive ecosystem. nih.gov

The following table summarizes the diverse ecological roles of clerodane diterpenoids, providing specific examples from the plant kingdom.

Viii. Future Research Directions for Methyl Barbascoate

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of complex natural products like Methyl Barbascoate is a significant challenge in organic chemistry. csj.jp Early synthetic strategies have provided foundational routes to the neo-clerodane skeleton, often starting from precursors like the Wieland-Miescher ketone. nih.govmdpi.com However, future research must prioritize the development of more efficient and environmentally benign synthetic pathways. This aligns with the broader push in the chemical industry towards green chemistry to minimize waste and hazardous substance use. chemistryjournals.net

A key metric for evaluating the sustainability of a synthesis is the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of the target product. astrazeneca.comseqens.com Traditional multi-step syntheses often have very high PMIs due to large volumes of solvents and reagents. Future synthetic designs for this compound should aim to significantly lower the PMI by incorporating greener principles.

Key areas for development include:

Catalysis: Shifting from stoichiometric reagents to catalytic processes can dramatically reduce waste. chemistryjournals.net This includes exploring biocatalysis, using enzymes to perform specific chemical transformations with high selectivity, and photocatalysis, which uses visible light to drive reactions. astrazeneca.comseqens.com

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for more efficient, scalable production compared to traditional batch processes. seqens.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Strategies like one-pot synthesis and multicomponent reactions are valuable in this regard. seqens.com

Safer Solvents: Reducing the reliance on hazardous organic solvents by using greener alternatives or developing solvent-free reaction conditions. nih.gov

Table 1: Comparison of Synthetic Strategies for this compound

StrategyTraditional ApproachFuture Green ApproachPotential Benefit
MethodologyMulti-step linear synthesis in batch reactorsConvergent synthesis using flow chemistry and one-pot reactions seqens.comIncreased efficiency, reduced reaction time, improved safety
ReagentsUse of stoichiometric heavy metal reagents and protecting groupsApplication of biocatalysts, organocatalysts, and photocatalysts astrazeneca.comseqens.comReduced hazardous waste, higher selectivity, milder reaction conditions
SolventsUse of large volumes of chlorinated or aprotic polar solventsUse of aqueous micellar conditions or bio-based solvents; solvent-free reactions nih.govReduced environmental impact and toxicity
Key MetricHigh Process Mass Intensity (PMI)Low PMI, high atom economy astrazeneca.comseqens.comMinimized waste, cost-effective production

Elucidation of Novel Molecular Targets and Signaling Pathways

While the full spectrum of this compound's biological activity is not yet understood, related compounds and other natural products offer clues to potential mechanisms. Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways. science.gov Future research should focus on identifying the specific molecular targets of this compound and the downstream pathways it affects.

Potential areas of investigation include:

Inflammation Pathways: Investigating the effect of this compound on major inflammatory signaling cascades such as the NF-κB, MAPK, and JAK-STAT pathways. science.govscience.govresearchgate.net This could involve measuring the expression and phosphorylation status of key proteins like p65, IκBα, p38, and STAT3 in relevant cell models.

Receptor Binding: As a diterpene, this compound may interact with specific cellular receptors. For instance, the structurally related diterpenoid Salvinorin A is a potent agonist of the kappa-opioid receptor (KOR). nih.govcore.ac.uk Research suggests that KOR activation can trigger both G-protein dependent signaling (linked to analgesia) and a β-arrestin pathway (linked to adverse effects). nih.gov It would be valuable to determine if this compound binds to KOR or other G-protein coupled receptors (GPCRs) and if it exhibits any functional selectivity or "biased agonism."

Target Deconvolution: Employing advanced chemical biology techniques like chemical proteomics, thermal shift assays, and activity-based protein profiling to perform unbiased screens and identify direct binding partners of this compound within the cell.

Table 2: Potential Molecular Targets and Pathways for Investigation

Potential Target/PathwayRationaleInvestigative Approach
NF-κB Signaling PathwayCentral regulator of inflammation, a common target for anti-inflammatory natural products. researchgate.netWestern blot for p-p65/p-IκBα; reporter gene assays.
MAPK Signaling (p38, JNK, ERK)Key pathways involved in cellular stress and inflammatory responses. science.govPhospho-specific antibodies to detect kinase activation.
Kappa-Opioid Receptor (KOR)Target of the structurally related diterpenoid Salvinorin A. nih.govcore.ac.ukReceptor binding assays; functional assays for G-protein and β-arrestin recruitment.
NLRP3 InflammasomeA multi-protein complex that drives the production of potent pro-inflammatory cytokines. researchgate.netMeasurement of IL-1β secretion; analysis of inflammasome assembly.

Exploration of Biosynthetic Engineering for Enhanced Production in vitro

Relying on extraction from plant sources for complex natural products is often unsustainable and yields low quantities. Biosynthetic engineering offers a promising alternative for the production of this compound. This involves identifying the genetic blueprint for its production in the native plant and transferring it to a microbial host, such as E. coli or yeast, which can be fermented on a large scale.

The roadmap for this research direction includes:

Gene Discovery: Using transcriptomics and genome mining of Croton species to identify the cluster of genes encoding the enzymes (e.g., terpene synthases, cytochrome P450s) responsible for the this compound biosynthetic pathway.

Pathway Reconstruction: Heterologous expression of the identified genes in a suitable microbial host to reconstruct the pathway and achieve de novo production of the compound.

Metabolic Engineering & Optimization: Enhancing the productivity of the engineered host through metabolic engineering strategies. This could involve optimizing enzyme expression levels, increasing the supply of precursor molecules, and eliminating competing metabolic pathways.

In Vitro Prototyping: Utilizing cell-free protein synthesis platforms to rapidly screen and optimize pathway enzymes and permutations in vitro before implementing them in vivo. nih.gov This can significantly accelerate the design-build-test-learn cycle. nih.gov

Table 3: Steps for Developing a Biosynthetic Platform for this compound

PhaseObjectiveKey Technologies
DiscoveryIdentify genes in the biosynthetic pathway from Croton spp.RNA-Seq (Transcriptomics), Genome Sequencing, Bioinformatics
PrototypingTest and optimize pathway enzymes and combinations.Cell-free protein synthesis, mix-and-match pathway assembly nih.gov
EngineeringTransfer the pathway to a microbial host (E. coli, yeast).Synthetic biology tools (e.g., CRISPR/Cas9), heterologous expression
OptimizationIncrease production titer in the engineered host.Metabolic engineering, fermentation process optimization

Advanced Analytical Techniques for Trace Analysis and Metabolomic Profiling

To understand the biological fate of this compound, highly sensitive and specific analytical methods are required. Future research will depend on advanced techniques capable of detecting the parent compound and its metabolites at trace levels in complex biological matrices like plasma, tissues, and cell lysates. rsc.org

Targeted Quantitative Analysis: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for quantifying known compounds with high sensitivity and specificity. techscience.com Developing a robust LC-MS/MS method will be crucial for pharmacokinetic studies.

Untargeted Metabolomics: To discover previously unknown metabolites of this compound, untargeted approaches using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, are essential. creative-proteomics.com These methods capture a comprehensive snapshot of all metabolites in a sample, allowing for the identification of biotransformation products. nih.gov

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the unambiguous structural determination of novel metabolites identified through mass spectrometry. techscience.com The non-destructive nature of NMR allows samples to be analyzed by other methods afterward. techscience.com

Hyphenated Techniques: The combination of multiple analytical platforms, such as LC-MS and NMR, can provide a more comprehensive understanding of the metabolome. rsc.orgtechscience.com Capillary electrophoresis-mass spectrometry (CE-MS) is particularly effective for separating and analyzing hydrophilic compounds and requires very small sample volumes. techscience.com

Table 4: Analytical Techniques for this compound Research

TechniquePrimary ApplicationKey Advantage
LC-MS/MSTargeted quantification of this compound in biological samples. techscience.comHigh sensitivity and specificity.
GC-MSAnalysis of volatile or derivatized metabolites. sysrevpharm.orgExcellent chromatographic separation for complex mixtures.
HRMS (TOF, Orbitrap)Untargeted metabolomic profiling to identify novel metabolites. creative-proteomics.comHigh mass accuracy for formula determination.
NMR SpectroscopyUnambiguous structural elucidation of the parent compound and its metabolites. techscience.comcreative-proteomics.comProvides detailed structural information; non-destructive. techscience.com
CE-MSAnalysis of polar and charged metabolites. techscience.comHigh separation efficiency for hydrophilic compounds; low sample consumption. techscience.com

Design and Synthesis of Novel this compound Analogs with Tuned Biological Profiles

The natural scaffold of this compound serves as an excellent starting point for medicinal chemistry efforts. The design and synthesis of novel analogs can lead to compounds with improved potency, selectivity, stability, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies will be key to understanding which parts of the molecule are essential for its biological effects.

Future research should systematically explore modifications to the this compound core, including:

The Furan (B31954) Ring: This moiety is a common feature in bioactive natural products. Modifying its substituents or replacing it with other heterocycles could modulate activity.

The Lactone Ring: Opening the lactone or altering its size and stereochemistry could have a profound impact on binding and reactivity.

The Decalin Core: Introducing or removing functional groups (e.g., hydroxyls, ketones) at various positions on the core skeleton can fine-tune the molecule's properties.

Functionally Selective Analogs: Based on the elucidation of its molecular targets (Section 8.2), analogs could be specifically designed to bias signaling towards a desired therapeutic pathway, for example, to favor G-protein signaling over β-arrestin recruitment at a GPCR target. nih.gov

Table 5: Strategies for the Design of this compound Analogs

Structural Region for ModificationExample ModificationPotential Goal
Furan RingBioisosteric replacement (e.g., with thiophene, thiazole)Improve metabolic stability, alter receptor interaction
Lactone GroupReduction to a diol; conversion to an amideChange binding mode, improve solubility
Methyl EsterConversion to other esters, amides, or a carboxylic acidTune polarity, solubility, and cell permeability
Core SkeletonIntroduction of fluorine or other halogensBlock metabolic hotspots, enhance binding affinity

Integrated Approaches Combining Synthetic, Biological, and Computational Methodologies

The most rapid and insightful progress in understanding and developing this compound will come from integrated research programs that combine different scientific disciplines. frontiersin.org A modern drug discovery campaign no longer follows a linear path but rather a cyclical and collaborative process. scholaris.ca

A powerful integrated approach would involve:

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how newly designed analogs will interact with a putative target and to prioritize which compounds to synthesize. helmholtz-hips.demdpi.comnih.gov

Chemical Synthesis: Employing the efficient and sustainable synthetic routes (Section 8.1) to create the prioritized analogs for biological testing. mdpi.com

Biological Evaluation: Screening the synthesized analogs in a battery of in vitro and cell-based assays to determine their activity, selectivity, and mechanism of action.

Systems Biology: Integrating data from 'omics' platforms (metabolomics, proteomics, transcriptomics) to build a holistic, system-level understanding of how this compound and its most promising analogs affect cellular networks. frontiersin.orgmdpi.com

This iterative cycle, where computational predictions inform synthetic efforts and biological data feeds back to refine the computational models, can dramatically accelerate the journey from a natural product lead to a well-characterized compound with therapeutic potential. scholaris.ca

Table 6: The Integrated Research Cycle for this compound

StepDisciplineActivityOutput
1. DesignComputational ChemistryDocking, QSAR, in silico ADME prediction. mdpi.comPrioritized list of virtual analog structures.
2. SynthesizeSynthetic ChemistryGreen synthesis of prioritized analogs. chemistryjournals.netPhysical library of novel compounds.
3. TestBiology/PharmacologyIn vitro binding, enzyme assays, cell-based functional assays.Biological activity and SAR data.
4. AnalyzeSystems Biology'Omics' profiling (metabolomics, proteomics) of lead compounds. frontiersin.orgmdpi.comMechanistic insights, biomarker identification.
5. RefineAllIntegrate all data to refine models and design the next generation of analogs.Improved hypotheses for the next cycle.

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in vitro?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50_{50} values. Use bootstrapping to estimate confidence intervals. For multiplex assays (e.g., cytokine panels), employ multivariate analysis (PCA or PLS-DA) to reduce dimensionality. Report effect sizes and power analysis to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.